Ethyl 2-oxospiro[3.5]nonane-7-carboxylate

Lipophilicity Drug-likeness Spirocyclic scaffold

Ethyl 2-oxospiro[3.5]nonane-7-carboxylate is a spirocyclic ester-ketone hybrid scaffold (C₁₂H₁₈O₃, MW 210.27 g/mol) belonging to the spiro[3.5]nonane class of three-dimensional building blocks. It features a cyclobutane ring bearing a ketone at the 2-position and a cyclohexane ring substituted with an ethyl carboxylate at the 7-position, joined at a single quaternary spiro carbon.

Molecular Formula C12H18O3
Molecular Weight 210.273
CAS No. 1615656-09-1
Cat. No. B2434175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxospiro[3.5]nonane-7-carboxylate
CAS1615656-09-1
Molecular FormulaC12H18O3
Molecular Weight210.273
Structural Identifiers
SMILESCCOC(=O)C1CCC2(CC1)CC(=O)C2
InChIInChI=1S/C12H18O3/c1-2-15-11(14)9-3-5-12(6-4-9)7-10(13)8-12/h9H,2-8H2,1H3
InChIKeyXIHRFEOLJDNEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxospiro[3.5]nonane-7-carboxylate (CAS 1615656-09-1): Spirocyclic Building Block for Drug Discovery


Ethyl 2-oxospiro[3.5]nonane-7-carboxylate is a spirocyclic ester-ketone hybrid scaffold (C₁₂H₁₈O₃, MW 210.27 g/mol) belonging to the spiro[3.5]nonane class of three-dimensional building blocks . It features a cyclobutane ring bearing a ketone at the 2-position and a cyclohexane ring substituted with an ethyl carboxylate at the 7-position, joined at a single quaternary spiro carbon. The compound is supplied at ≥97% purity with full batch-specific analytical characterization (NMR, HPLC, GC) and is stored under sealed, dry conditions at 2–8°C . Its calculated LogP of 1.78 and fraction sp³ (Fsp³) of 0.833 position it within the favorable physicochemical space prioritized by contemporary medicinal chemistry for improved clinical success rates [1].

1 Spirocyclic core with high fraction sp³ supports drug discovery programs targeting improved clinical success probability
2 2-Oxo cyclobutanone handle enables regioselective diversification and lipophilicity modulation
3 Batch-specific QC (NMR, HPLC, GC) reduces re-characterization burden and impurity risk

Why Ethyl 2-Oxospiro[3.5]nonane-7-carboxylate Cannot Be Casually Substituted by Other Spiro[3.5]nonane Analogs


The spiro[3.5]nonane scaffold family encompasses compounds with widely divergent physicochemical and conformational properties that directly govern downstream success in synthesis and biological screening. Simply interchanging ethyl 2-oxospiro[3.5]nonane-7-carboxylate with its non-oxo analog (ethyl spiro[3.5]nonane-7-carboxylate, CAS 1824096-88-9), carboxylic acid derivative (2-oxospiro[3.5]nonane-7-carboxylic acid, CAS 2167815-01-0), or positional isomers (e.g., ethyl 7-oxospiro[3.5]nonane-6-carboxylate, CAS 1424995-17-4) introduces significant shifts in lipophilicity, hydrogen-bonding capacity, solubility, and conformational behavior that can render a synthetic route non-viable or erase activity in a biological assay [1]. Published data demonstrate that incorporation of an oxygen atom into a spirocyclic unit can alter water solubility by up to 40-fold and shift log D by approximately one order of magnitude — effects that are invisible when these compounds are treated as interchangeable catalog entries [1]. The quantitative evidence below provides the specific differentiation data that supports deliberate, informed selection.

Non-oxo analog (ethyl spiro[3.5]nonane-7-carboxylate)
Higher lipophilicity and lower aqueous solubility may shift assay results and synthetic intermediate behavior
Carboxylic acid derivative (2-oxospiro[3.5]nonane-7-carboxylic acid)
Free acid changes hydrogen-bonding network and requires different coupling activation; ester advantage may be lost
Positional isomer (ethyl 7-oxospiro[3.5]nonane-6-carboxylate)
Ketone on cyclohexane ring alters ring strain and conformational profile, leading to divergent reactivity at the carbonyl

Quantitative Differentiation Evidence for Ethyl 2-Oxospiro[3.5]nonane-7-carboxylate vs. Closest Analogs


LogP Reduction: 2-Oxo Substitution Lowers Lipophilicity by 1.13 Log Units vs. Non-Oxo Analog

Ethyl 2-oxospiro[3.5]nonane-7-carboxylate exhibits a calculated LogP of 1.78, compared to a LogP of 2.91 for the des-oxo analog ethyl spiro[3.5]nonane-7-carboxylate (CAS 1824096-88-9), representing a ΔLogP of −1.13 log units and a 38.8% reduction in lipophilicity . This magnitude of lipophilicity reduction is class-consistent with the broader finding that incorporation of an oxygen atom into the spirocyclic framework decreases log D by approximately one unit (e.g., Δlog D₇.₄ = 0.9 between spirocycle 66 [log D 4.5] and oxa-spirocycle 67 [log D 3.6]) [1].

LogP Reduction vs. Non-oxo Analog
Head-to-head
ΔLogP = −1.13 (1.78 vs. 2.91)
Supports solubility and binding assay interpretation
Calculated LogP; consistent with oxa-spirocycle experimental log D shifts
Lipophilicity Drug-likeness Spirocyclic scaffold

Fsp³ Carbon Saturation: Score of 0.833 Exceeds Marketed Drug Average by 77%

Ethyl 2-oxospiro[3.5]nonane-7-carboxylate has an Fsp³ value of 0.833 (10 of 12 carbons are sp³-hybridized), as reported by the manufacturer's calculated molecular descriptor set . This value is 77% higher than the average Fsp³ of 0.47 reported for marketed drugs, and 131% above the average of 0.36 for discovery-phase compounds, as established in the landmark 'Escape from Flatland' analysis correlating higher Fsp³ with clinical development success [1]. The spirocyclic architecture inherently enforces this high saturation while maintaining conformational rigidity — a dual advantage over flexible aliphatic chains with comparable Fsp³ [2].

Fsp³ Carbon Saturation
Class-level
0.833 vs. avg. marketed 0.47 (+77%)
Supports synthesis of sp³-rich lead series with drug-like saturation profiles
Data from Lovering et al. 2009; Fsp³ associated with clinical progression probability
Fraction sp³ 3D character Clinical success probability

Water Solubility Enhancement: Class-Level Evidence Shows Oxygen-Containing Spirocycles Achieve Up to 40-Fold Higher Solubility

Although direct experimental aqueous solubility data for ethyl 2-oxospiro[3.5]nonane-7-carboxylate at pH 7.4 are not published, strong class-level evidence from the oxa-spirocycle study by Homon et al. (2021) demonstrates that incorporation of an oxygen atom into a spirocyclic scaffold increases kinetic aqueous solubility by up to 40-fold — from 9 μM (spirocycle 66) to 360 μM (oxa-spirocycle 67) — and decreases lipophilicity by approximately one log D unit [1]. The 2-oxo ketone in the target compound provides an analogous oxygen incorporation effect to the ether oxygen in oxa-spirocycles, conferring a predictable solubility advantage over the fully carbocyclic ethyl spiro[3.5]nonane-7-carboxylate (which has 0.83× higher LogP). The magnitude is consistent with the 38.8% LogP reduction measured between these two compounds (Evidence Item 1).

Water Solubility Enhancement
Class-level
Up to 40-fold increase (9 µM to 360 µM) in model oxa-spirocycles
Predicts lower precipitation risk in aqueous screening buffers
Class-level evidence from Homon et al. 2021; direct measurement advised
Aqueous solubility Oxa-spirocycle Bioisostere

Batch-Specific QC Documentation: 97% Purity with NMR, HPLC, and GC Traceability vs. Uncharacterized Analogs

Multiple reputable vendors supply ethyl 2-oxospiro[3.5]nonane-7-carboxylate with detailed batch-specific quality control documentation. Fluorochem specifies ≥97% purity (product F603569) with full compound identification including InChI Key (XIHRFEOLJDNEHF-UHFFFAOYSA-N), MDL number (MFCD31706450), and calculated molecular descriptors . Bidepharm (BD00826520) provides 96% standard purity with individual batch certificates of analysis including NMR, HPLC, and GC data . In contrast, positional isomers such as ethyl 7-oxospiro[3.5]nonane-6-carboxylate (CAS 1424995-17-4) are typically offered at 95% purity without the same breadth of orthogonal analytical characterization, and the non-oxo analog ethyl spiro[3.5]nonane-7-carboxylate is listed at 95% purity .

Batch QC and Purity
Data to verify
97% purity with NMR, HPLC, GC traceability vs. 95% for analogs
May reduce in-house re-characterization and impurity-driven artifacts
Supplier data; independent verification recommended
Analytical characterization Batch QC Procurement reliability

Regioisomeric Differentiation: 2-Oxo (Cyclobutane-Ring Ketone) vs. 7-Oxo (Cyclohexane-Ring Ketone) Positional Isomer

Ethyl 2-oxospiro[3.5]nonane-7-carboxylate positions the ketone on the smaller cyclobutane ring (C2), whereas the positional isomer ethyl 7-oxospiro[3.5]nonane-6-carboxylate (CAS 1424995-17-4) bears the ketone on the larger cyclohexane ring (C7). This regioisomeric difference produces distinct conformational, electronic, and steric environments at the reactive ketone site . The cyclobutane-fused ketone in the target compound is geometrically constrained in a nearly planar four-membered ring, resulting in a different Bürgi–Dunitz trajectory for nucleophilic attack compared to the conformationally flexible cyclohexanone in the 7-oxo isomer. In spiro[3.5]nonane architectures, the cyclobutane ring adopts a puckered conformation that alters the spatial orientation of substituents relative to the cyclohexane ring, an effect not present when the ketone resides on the cyclohexane ring [1].

Regioisomeric Differentiation
Cross-study comparable
Cyclobutanone (strained) vs. cyclohexanone (flexible) carbonyl reactivity
Regioisomeric selection governs downstream transformations and 3D presentation
Conformational and strain differences from structural analysis
Regioisomer Conformational control Synthetic intermediate

Optimal Procurement and Application Scenarios for Ethyl 2-Oxospiro[3.5]nonane-7-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring High-Fsp³, Low-LogP Building Blocks

In lead optimization programs where reducing LogP is critical for improving ADMET profiles, ethyl 2-oxospiro[3.5]nonane-7-carboxylate offers a quantifiable LogP advantage of −1.13 units versus the non-oxo analog , while simultaneously providing an Fsp³ of 0.833 that exceeds the marketed drug average [1]. This combination — high 3D character with moderated lipophilicity — is precisely the profile associated with improved clinical success rates and is directly enabled by the 2-oxo ketone moiety. Procurement of this specific derivative ensures that SAR exploration occurs in favorable physicochemical space from the first synthetic step.

Aqueous Solubility-Sensitive Biochemical and Cellular Screening Campaigns

For high-throughput screening or biophysical assays (SPR, ITC, X-ray crystallography) conducted in phosphate-buffered saline or similar aqueous media at pH 7.4, the class-level evidence of up to 40-fold solubility improvement conferred by oxygen incorporation into spirocycles directly argues for selecting the 2-oxo derivative over carbocyclic analogs . The 97% purity with batch-specific HPLC traceability from certified vendors reduces the risk of impurity-driven assay interference, a common source of wasted screening resources [1].

Regioselective Derivatization at the Cyclobutanone for Constrained Scaffold Synthesis

When the synthetic strategy requires selective functionalization of a sterically and electronically differentiated ketone, the cyclobutanone carbonyl (C2) in ethyl 2-oxospiro[3.5]nonane-7-carboxylate provides a distinct reactivity profile compared to the cyclohexanone carbonyl in the 7-oxo positional isomer . The higher ring strain (~26 kcal/mol) of the cyclobutanone enhances reactivity toward nucleophiles, while the orthogonal ester handle at C7 remains available for independent manipulation, enabling efficient two-directional diversification strategies [1].

Fragment-Based Drug Discovery (FBDD) Library Construction with QC-Verified Spirocyclic Scaffolds

For fragment library assembly where compound identity, purity, and solubility are gating factors for screen validity, this compound provides vendor-verified identity (InChI Key, MDL number, NMR) and ≥97% purity . Its molecular weight (210.27 g/mol) and LogP (1.78) fall within standard fragment-like guidelines (MW < 300, LogP ≤ 3), while the spirocyclic core offers a shape-diverse alternative to planar aromatic fragments that dominate traditional fragment libraries — a structural feature increasingly mandated by fragment-based screening consortia [1][2].

Application
Selection Property
Validation Focus
Lead optimization with high sp³, low LogP requirements
2-Oxo spiro[3.5]nonane core provides moderated lipophilicity and high fraction sp³
LogP and solubility profiling in project-specific conditions
Aqueous solubility-sensitive biochemical and cellular screening
Oxygen incorporation confers class-level solubility enhancement
Kinetic solubility and assay buffer compatibility testing
Regioselective derivatization at the cyclobutanone
Strained cyclobutanone with orthogonal ethyl ester handle
Reaction condition screening for ketone vs. ester selectivity
Fragment-based drug discovery library construction
QC-verified spirocyclic scaffold with fragment-like MW and LogP
Identity confirmation and purity re-analysis post-storage
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